3-(4-Chlorophenyl)cyclobutan-1-ol
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Overview
Description
“3-(4-Chlorophenyl)cyclobutan-1-ol” is a cyclobutane derivative . It has the molecular formula C10H11ClO and a molecular weight of 182.65 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11ClO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is an oil with a molecular weight of 182.65 . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Crystal Structure Analysis
The study by Busetti et al. (1980) explored the crystal structure of a photodimer of 4'-chloro-4-Styrylpyridine, which is structurally related to 3-(4-Chlorophenyl)cyclobutan-1-ol. This research provided insights into the puckered conformation of the cyclobutane ring, showcasing the intricacies of molecular interactions and dimerization processes in related compounds (Busetti, Valle, Zanotti, & Galiazzo, 1980).
Inorganic Crystal Engineering
Blake et al. (1997) demonstrated an innovative approach to inorganic crystal engineering through the reaction of a related compound, leading to the formation of a three-dimensional network. This research highlights the potential of cyclobutane-linked ligands in constructing complex molecular architectures (Blake, Champness, Chung, Li, & Schröder, 1997).
Synthetic Chemistry Applications
Rammeloo, Stevens, and de Kimpe (2002) developed a novel synthetic approach towards 3-(chloromethyl)cyclobutanone, a compound structurally similar to this compound. This research underlines the versatility of cyclobutane derivatives in the synthesis of complex organic molecules (Rammeloo, Stevens, & de Kimpe, 2002).
Environmental Sensing and Remediation
Yan et al. (2019) explored the use of a BiPO4/BiOCl heterojunction for the detection of 4-Chlorophenol, an environmental pollutant. This study illustrates the application of cyclobutane derivatives in enhancing the sensitivity and selectivity of chemical sensors for environmental monitoring (Yan, Jiang, Li, Bao, Xu, Qian, Chen, & Xia, 2019).
Advanced Material Science
Toda et al. (1996) investigated the structural properties of strained cyclobutaarenes, providing valuable information on the impact of substituents on the cyclobutane ring's geometry and bond lengths. This research contributes to the understanding of strained ring systems in material science (Toda, Tanaka, Stein, & Goldberg, 1996).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Properties
IUPAC Name |
3-(4-chlorophenyl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVLRDXCHXTXHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184692-46-3 |
Source
|
Record name | 3-(4-chlorophenyl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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